molecular formula C13H18N2O4S B1517798 2-{[4-(Piperidin-1-yl)phenyl]sulfamoyl}acetic acid CAS No. 1098369-40-4

2-{[4-(Piperidin-1-yl)phenyl]sulfamoyl}acetic acid

Cat. No.: B1517798
CAS No.: 1098369-40-4
M. Wt: 298.36 g/mol
InChI Key: OETZZFWIZZDPHO-UHFFFAOYSA-N
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Description

2-{[4-(Piperidin-1-yl)phenyl]sulfamoyl}acetic acid: is a chemical compound that belongs to the class of sulfonamides It features a piperidine ring, a phenyl group, and a sulfamoyl acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Piperidin-1-yl)phenyl]sulfamoyl}acetic acid typically involves the following steps:

  • Piperidine Derivative Synthesis: : Piperidine is reacted with appropriate reagents to form the desired piperidine derivative.

  • Phenyl Group Introduction: : The phenyl group is introduced through a reaction with a phenyl halide or phenyl sulfonate.

  • Sulfamoyl Acetic Acid Formation: : The sulfamoyl acetic acid moiety is introduced through a sulfamation reaction, where a suitable sulfonating agent is used.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Piperidin-1-yl)phenyl]sulfamoyl}acetic acid: can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

  • Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: : Amines, alcohols, and suitable solvents

Major Products Formed

  • Oxidation: : Sulfonic acids, carboxylic acids

  • Reduction: : Alcohols, amines

  • Substitution: : Amides, esters

Scientific Research Applications

2-{[4-(Piperidin-1-yl)phenyl]sulfamoyl}acetic acid: has several scientific research applications:

  • Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : It can be employed in biological studies to investigate enzyme inhibition and protein interactions.

  • Medicine: : The compound has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.

  • Industry: : It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 2-{[4-(Piperidin-1-yl)phenyl]sulfamoyl}acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

2-{[4-(Piperidin-1-yl)phenyl]sulfamoyl}acetic acid: is similar to other sulfonamide derivatives, but it has unique structural features that distinguish it from its counterparts. Some similar compounds include:

  • Sulfamethoxazole: : Used as an antibiotic

  • Sulfisoxazole: : Used in the treatment of urinary tract infections

  • Sulfadiazine: : Used in combination with other drugs for the treatment of certain infections

These compounds share the sulfonamide group but differ in their substituents and applications.

Properties

IUPAC Name

2-[(4-piperidin-1-ylphenyl)sulfamoyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c16-13(17)10-20(18,19)14-11-4-6-12(7-5-11)15-8-2-1-3-9-15/h4-7,14H,1-3,8-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETZZFWIZZDPHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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